![molecular formula C12H10N2S B13825064 Thiazolo[4,5-f]quinoline, 7,9-dimethyl-](/img/structure/B13825064.png)
Thiazolo[4,5-f]quinoline, 7,9-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[4,5-f]quinoline, 7,9-dimethyl- is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of formimidamide intermediates, which undergo cyclization via a thermal Dimroth rearrangement. This reaction is often carried out under microwave irradiation at temperatures around 118°C, using aniline derivatives in acetic acid . Another approach involves the use of dichloroethylamides, which react with aryl isothiocyanates and Lawesson’s reagent to form the desired thiazoloquinoline structure .
Industrial Production Methods: Industrial production of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: Thiazolo[4,5-f]quinoline, 7,9-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the thiazole ring, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, hydrogenated thiazoloquinolines, and functionalized thiazoloquinoline compounds .
Wissenschaftliche Forschungsanwendungen
Thiazolo[4,5-f]quinoline, 7,9-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Thiazolo[4,5-f]quinoline, 7,9-dimethyl- involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of kinases such as DYRK1A and GSK3, thereby modulating their activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[3,2-a]quinolines: These compounds share a similar fused ring system but differ in the position of the thiazole ring fusion.
Oxazolo[3,2-a]quinolines: These compounds have an oxazole ring instead of a thiazole ring, leading to different chemical properties and biological activities.
Uniqueness: Thiazolo[4,5-f]quinoline, 7,9-dimethyl- is unique due to its specific ring fusion pattern and the presence of dimethyl groups at positions 7 and 9.
Eigenschaften
Molekularformel |
C12H10N2S |
|---|---|
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
7,9-dimethyl-[1,3]thiazolo[4,5-f]quinoline |
InChI |
InChI=1S/C12H10N2S/c1-7-5-8(2)14-9-3-4-10-12(11(7)9)13-6-15-10/h3-6H,1-2H3 |
InChI-Schlüssel |
FNUKEFMXXMIBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(C=C2)SC=N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)
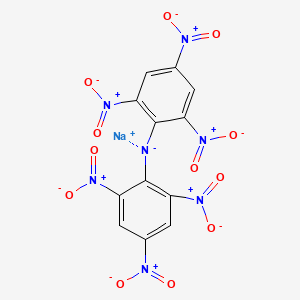
![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)
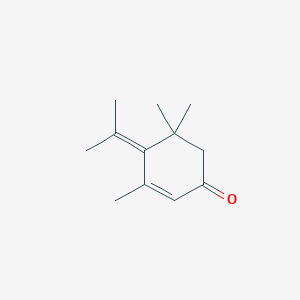
![[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
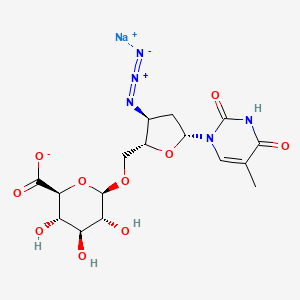
![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
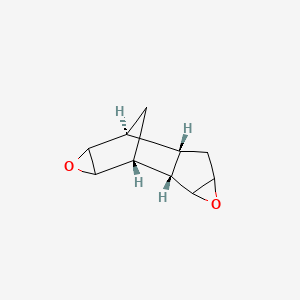
![[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B13825017.png)
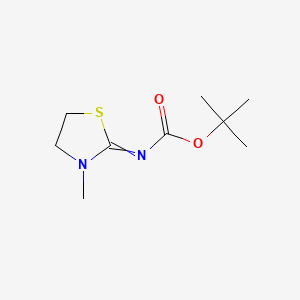
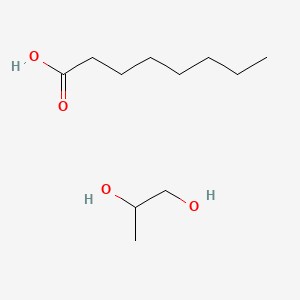
![4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B13825066.png)

